molecular formula C10H21NO2Si B13036418 O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine

O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine

Cat. No.: B13036418
M. Wt: 215.36 g/mol
InChI Key: WBNYTNLVWNLDCH-UHFFFAOYSA-N
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Description

O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine: is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a hydroxylamine moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of hydroxamic acids and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine typically involves the protection of hydroxylamine with a tert-butyldimethylsilyl group. This can be achieved by reacting hydroxylamine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in an organic solvent like methylene chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Mechanism of Action

The mechanism by which O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine exerts its effects involves the cleavage of the TBS group to release the active hydroxylamine moiety. This moiety can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions, targeting specific molecular pathways and enzymes .

Properties

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

O-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynyl]hydroxylamine

InChI

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h8-9,11H2,1-5H3

InChI Key

WBNYTNLVWNLDCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCON

Origin of Product

United States

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